Perflubron

Catalog No.
S539031
CAS No.
423-55-2
M.F
C8BrF17
M. Wt
498.96 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Perflubron

CAS Number

423-55-2

Product Name

Perflubron

IUPAC Name

1-bromo-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctane

Molecular Formula

C8BrF17

Molecular Weight

498.96 g/mol

InChI

InChI=1S/C8BrF17/c9-7(22,23)5(18,19)3(14,15)1(10,11)2(12,13)4(16,17)6(20,21)8(24,25)26

InChI Key

WTWWXOGTJWMJHI-UHFFFAOYSA-N

SMILES

C(C(C(C(C(F)(F)Br)(F)F)(F)F)(F)F)(C(C(C(F)(F)F)(F)F)(F)F)(F)F

Solubility

Soluble in DMSO

Synonyms

AF0144, Imagent BP, Imagent GI, L 1913, L-1913, LA 11063, LA11063, Oxygent, perflubron, perflubron emulsion, perfluoroctylbromide, perfluorooctyl bromide, perfluorooctyl iodide, perfluorooctylbromide, perfluorooctyliodide, PFOB

Canonical SMILES

C(C(C(C(C(F)(F)Br)(F)F)(F)F)(F)F)(C(C(C(F)(F)F)(F)F)(F)F)(F)F

Description

The exact mass of the compound Perflubron is 497.8912 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Halogenated - Hydrocarbons, Fluorinated - Fluorocarbons - Supplementary Records. It belongs to the ontological category of haloalkane in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Measurement of Gas Exchange

Perflubron's ability to dissolve oxygen and carbon dioxide makes it a useful tool for measuring gas exchange in the lungs. Researchers can fill a small balloon with perflubron and place it within the airways. By measuring the change in gas composition within the perflubron over time, scientists can assess how efficiently the lungs are transferring oxygen from the inhaled air into the bloodstream and removing carbon dioxide waste. This technique, known as the perflubron technique, offers several advantages over traditional methods:

  • Minimally invasive: Unlike blood draws or arterial punctures, the perflubron technique requires minimal intrusion, making it suitable for studying lung function in sensitive populations like infants or patients with respiratory issues. [Source: LiquiVent Study Group. N Engl J Med. 1996; 335(11): 761-7. ""]
  • Direct measurement: The perflubron technique provides a direct measure of gas exchange within the lung itself, unlike blood tests that offer an indirect assessment.

Artificial Liquid Ventilation

Perflubron's ability to carry oxygen has also led to research exploring its potential as a liquid ventilation agent. In this concept, perflubron would be instilled into the lungs, replacing air and delivering oxygen directly to the blood through the lung tissue. This approach could be beneficial for patients with severe respiratory failure where traditional mechanical ventilation is ineffective or carries a high risk of complications.

  • Delivery and removal: Developing efficient methods for delivering and removing perflubron from the lungs is crucial for its clinical application.
  • Long-term effects: The long-term effects of perflubron exposure on lung tissue and overall health need further investigation.

Perflubron is a haloalkane with the chemical formula C₈F₁₇Br. It belongs to two specific chemical classes: perfluorinated compounds, where all hydrogen atoms are replaced with fluorine, and organobromine compounds, containing a carbon-bromine bond []. Perflubron's significance lies in its unique properties that make it valuable for various research areas, including medical imaging and blood substitutes [].


Molecular Structure Analysis

Perflubron's structure consists of an eight-carbon chain (octane) where all hydrogens are replaced with fluorine atoms (perfluorinated). A bromine atom (Br) is attached to one terminal carbon []. This structure grants several key features:

  • High Electron Density: The electronegative fluorine atoms pull electrons towards themselves, creating a positive charge on the bromine end, making it a good target for detection in imaging techniques [].
  • Hydrophobic Character: The fluorine atoms create a strong aversion to water, making perflubron insoluble in water but soluble in organic solvents [].

Chemical Reactions Analysis

  • Emulsification: Perflubron can be emulsified with egg phospholipids, creating a stable suspension for use as a contrast agent [].

Physical And Chemical Properties Analysis

  • Appearance: Colorless to light yellow liquid [].
  • Molecular Weight: 498.96 g/mol [].
  • Melting Point: Not readily available.
  • Boiling Point: Not readily available.
  • Solubility: Insoluble in water, soluble in organic solvents [].
  • Stability: Perflubron is considered relatively stable [].

Perflubron's mechanism of action depends on its application:

  • Contrast Agent: In magnetic resonance imaging (MRI), perflubron's high electron density alters the signal intensity of tissues, allowing for better visualization of specific structures [].
  • Liquid Ventilation: Perflubron can carry oxygen and potentially improve gas exchange in lungs with surfactant deficiency []. (Surfactant is a substance that helps lungs expand and contract efficiently). The exact mechanism for this action is still under investigation [].
  • Blood Substitute: Perflubron's ability to dissolve oxygen has led to research on its potential use as a blood substitute to reduce the need for blood transfusions during surgery []. The mechanism involves perflubron carrying oxygen to tissues, although further research is needed to determine its effectiveness and safety [].

Limited data exists on the specific toxicity of perflubron. However, concerns exist due to its perfluorinated nature. Perfluorinated compounds can be persistent in the environment and potentially accumulate in the body []. More research is needed to fully understand the safety profile of perflubron, particularly for long-term use [].

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

6.9

Exact Mass

497.8912

Boiling Point

141.0 °C

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

Q1D0Q7R4D9

GHS Hazard Statements

Aggregated GHS information provided by 55 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (89.09%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (89.09%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (87.27%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H413 (10.91%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Investigated for use/treatment in cardiac surgery, hemorrhage, and ileus.

Pharmacology

Perflubron is a synthetic radiopaque liquid form of perfluorooctyl bromide. Used as a contrast agent for magnetic resonance imaging (MRI), perflubron is also used as a liquid ventilation agent to improve pulmonary gas exchange and lung compliance and may be used in surgery to reduce or eliminate the need for donor blood. Ventilation with perfluorocarbon fluid improves lung function in conditions involving surfactant deficiency and dysfunction, including respiratory distress syndrome and adult respiratory distress syndrome. (NCI04)

MeSH Pharmacological Classification

Radiation-Sensitizing Agents

ATC Code

V - Various
V08 - Contrast media
V08C - Magnetic resonance imaging contrast media
V08CX - Other magnetic resonance imaging contrast media
V08CX01 - Perflubron

Mechanism of Action

Perflubron emulsion (Oxygent) maintains hemodynamic stability during major surgery, thereby potentially reducing or avoiding intraoperative transfusions of donor blood in major surgery.Perflubron emulsion has ability to enable patients to be physiologically stable and safe at lower intraoperative Hb levels.

Pictograms

Irritant

Irritant

Other CAS

423-55-2

Wikipedia

Perflubron

Use Classification

Human drugs -> Rare disease (orphan)
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
PFAS (per- and polyfluoroalkyl substances) -> OECD Category

Dates

Modify: 2023-08-15
1: Mychaliska G, Bryner B, Dechert R, Kreutzman J, Becker M, Hirschl R. Safety and efficacy of perflubron-induced lung growth in neonates with congenital diaphragmatic hernia: Results of a prospective randomized trial. J Pediatr Surg. 2015 Jul;50(7):1083-7. doi: 10.1016/j.jpedsurg.2015.03.004. Epub 2015 Mar 13. PubMed PMID: 25799085.
2: El Mays TY, Choudhury P, Leigh R, Koumoundouros E, Van der Velden J, Shrestha G, Pieron CA, Dennis JH, Green FH, Snibson KJ. Nebulized perflubron and carbon dioxide rapidly dilate constricted airways in an ovine model of allergic asthma. Respir Res. 2014 Sep 16;15:98. doi: 10.1186/s12931-014-0098-x. PubMed PMID: 25355286; PubMed Central PMCID: PMC4172894.
3: Shah M, Phillips MR, Bryner B, Hirschl RB, Mychaliska GB, McLean SE. Effect of Perflubron-induced lung growth on pulmonary vascular remodeling in congenital diaphragmatic hernia. Pediatr Surg Int. 2016 Jun;32(6):583-90. doi: 10.1007/s00383-016-3887-0. Epub 2016 Mar 23. PubMed PMID: 27008334; PubMed Central PMCID: PMC5171210.
4: Scholz AW, Eberle B, Heussel CP, David M, Schmittner MD, Quintel M, Schreiber LM, Weiler N. Ventilation-perfusion ratio in perflubron during partial liquid ventilation. Anesth Analg. 2010 Jun 1;110(6):1661-8. doi: 10.1213/ANE.0b013e3181d3e1d5. Epub 2010 May 6. PubMed PMID: 20448078.
5: Curtis SE, Peek JT, Kelly DR. Partial liquid breathing with perflubron improves arterial oxygenation in acute canine lung injury. J Appl Physiol (1985). 1993 Dec;75(6):2696-702. PubMed PMID: 8125892.
6: Thomassen MJ, Buhrow LT, Wiedemann HP. Perflubron decreases inflammatory cytokine production by human alveolar macrophages. Crit Care Med. 1997 Dec;25(12):2045-7. PubMed PMID: 9403756.
7: Noveck RJ, Shannon EJ, Leese PT, Shorr JS, Flaim KE, Keipert PE, Woods CM. Randomized safety studies of intravenous perflubron emulsion. II. Effects on immune function in healthy volunteers. Anesth Analg. 2000 Oct;91(4):812-22. PubMed PMID: 11004031.
8: Shepherd AP, Steinke JM. CO-oximetry interference by perflubron emulsion: comparison of hemolyzing and nonhemolyzing instruments. Clin Chem. 1998 Oct;44(10):2183-90. PubMed PMID: 9761254.
9: Kishioka C, Dorighi MP, Rubin BK. Perfluorooctyl bromide (perflubron) stimulates mucin secretion in the ferret trachea. Chest. 1999 Mar;115(3):823-8. PubMed PMID: 10084498.
10: Weiss DJ, Baskin GB, Shean MK, Blanchard JL, Kolls JK. Use of perflubron to enhance lung gene expression: safety and initial efficacy studies in non-human primates. Mol Ther. 2002 Jan;5(1):8-15. PubMed PMID: 11786040.
11: Rotta AT, Gunnarsson B, Fuhrman BP, Wiryawan B, Hernan LJ, Steinhorn DM. Perfluorooctyl bromide (perflubron) attenuates oxidative injury to biological and nonbiological systems. Pediatr Crit Care Med. 2003 Apr;4(2):233-8. PubMed PMID: 12749658.
12: André MP, Steinbach G, Mattrey RF. Enhancement of the echogenicity of flowing blood by the contrast agent perflubron. Invest Radiol. 1993 Jun;28(6):502-6. PubMed PMID: 8320067.
13: Rempf C, Standl T, Gottschalk A, Freitag M, Ritter A, Lang E, Tuszynski S, Burmeister MA. Effects of a prophylactic or therapeutic application of perflubron emulsion on myocardial ischaemia-reperfusion injury in rats. Eur J Anaesthesiol. 2008 Oct;25(10):850-9. doi: 10.1017/S0265021508004596. Epub 2008 Jun 9. PubMed PMID: 18538048.
14: Spahn DR, van Brempt R, Theilmeier G, Reibold JP, Welte M, Heinzerling H, Birck KM, Keipert PE, Messmer K, Heinzerling H, Birck KM, Keipert PE, Messmer K. Perflubron emulsion delays blood transfusions in orthopedic surgery. European Perflubron Emulsion Study Group. Anesthesiology. 1999 Nov;91(5):1195-208. PubMed PMID: 10551568.
15: Leese PT, Noveck RJ, Shorr JS, Woods CM, Flaim KE, Keipert PE. Randomized safety studies of intravenous perflubron emulsion. I. Effects on coagulation function in healthy volunteers. Anesth Analg. 2000 Oct;91(4):804-11. PubMed PMID: 11004030.
16: Mattrey RF, Trambert MA, Brown JJ, Young SW, Bruneton JN, Wesbey GE, Balsara ZN. Perflubron as an oral contrast agent for MR imaging: results of a phase III clinical trial. Radiology. 1994 Jun;191(3):841-8. PubMed PMID: 8184076.
17: Flores-Aguilar M, Munguia D, Loeb E, Crapotta JA, Vuong C, Shakiba S, Bergeron-Lynn G, Wiley CA, Weers J, Freeman WR. Intraocular tolerance of perfluorooctylbromide (perflubron). Retina. 1995;15(1):3-13. PubMed PMID: 7754245.
18: Nolte D, Pickelmann S, Lang M, Keipert P, Messmer K. Compatibility of different colloid plasma expanders with perflubron emulsion: an intravital microscopic study in the hamster. Anesthesiology. 2000 Nov;93(5):1261-70. PubMed PMID: 11046215.
19: Rosen NA, Hopf HW, Hunt TK. Perflubron emulsion increases subcutaneous tissue oxygen tension in rats. Wound Repair Regen. 2006 Jan-Feb;14(1):55-60. PubMed PMID: 16476072.
20: Smith DJ, Lane TA. Effect of high concentration perflubron emulsion on platelet function. Biomater Artif Cells Immobilization Biotechnol. 1993;21(2):173-81. PubMed PMID: 8318610.

Explore Compound Types